molecular formula C8H12ClN5 B12226558 1-Ethyl-3-pyrazol-1-ylpyrazol-4-amine;hydrochloride

1-Ethyl-3-pyrazol-1-ylpyrazol-4-amine;hydrochloride

Cat. No.: B12226558
M. Wt: 213.67 g/mol
InChI Key: RHJXFPRLMOOTBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-pyrazol-1-ylpyrazol-4-amine;hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms.

Chemical Reactions Analysis

1-Ethyl-3-pyrazol-1-ylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .

Mechanism of Action

The mechanism by which 1-Ethyl-3-pyrazol-1-ylpyrazol-4-amine;hydrochloride exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

1-Ethyl-3-pyrazol-1-ylpyrazol-4-amine;hydrochloride can be compared with other pyrazole derivatives, such as:

These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The unique combination of substituents in this compound imparts distinct properties, making it suitable for specific research and industrial applications .

Properties

Molecular Formula

C8H12ClN5

Molecular Weight

213.67 g/mol

IUPAC Name

1-ethyl-3-pyrazol-1-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C8H11N5.ClH/c1-2-12-6-7(9)8(11-12)13-5-3-4-10-13;/h3-6H,2,9H2,1H3;1H

InChI Key

RHJXFPRLMOOTBR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)N2C=CC=N2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.